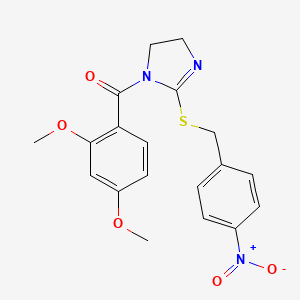

(2,4-dimethoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a 2,4-dimethoxyphenyl methanone group and at the 2-position with a (4-nitrobenzyl)thio moiety. The electron-rich 2,4-dimethoxyphenyl group and electron-withdrawing 4-nitrobenzylthio substituent create a polarized electronic environment, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-26-15-7-8-16(17(11-15)27-2)18(23)21-10-9-20-19(21)28-12-13-3-5-14(6-4-13)22(24)25/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUPHJRLBFUETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-dimethoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : It contains an imidazole ring which is known for its biological significance.

- Substituents : The presence of a 2,4-dimethoxyphenyl group and a 4-nitrobenzylthio group enhances its chemical reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-435 (melanoma) | 6.82 | |

| K-562 (leukemia) | 18.22 | |

| HCT-116 (colon cancer) | 0.67 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may possess potent cytotoxic effects against specific cancer types.

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : Compounds with similar structures have shown to inhibit telomerase activity, which is crucial for cancer cell immortality.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells, contributing to their anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited. Compounds with similar thioether linkages have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have highlighted the potential therapeutic applications of imidazole derivatives:

- Study on Antitumor Activity : A study evaluated a series of imidazole derivatives against multiple cancer cell lines and found that certain modifications significantly enhanced their cytotoxicity compared to standard drugs like doxorubicin .

- Antimicrobial Evaluation : A comparative analysis showed that thioether-containing compounds exhibited enhanced antibacterial activity compared to their non-thioether counterparts, suggesting that the thio group may play a critical role in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a. (4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone

- Core Structure : 4,5-dihydroimidazole.

- Substituents: 4-Nitrophenyl (methanone group). 3-Trifluoromethylbenzylthio (thioether).

- Molecular Formula : C₁₈H₁₄F₃N₃O₃S.

- Key Differences: The methanone group is attached to a 4-nitrophenyl ring (electron-withdrawing) instead of 2,4-dimethoxyphenyl (electron-donating). The trifluoromethyl group in the benzylthio substituent increases lipophilicity and metabolic stability compared to the 4-nitrobenzylthio group.

b. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Core Structure : Fully aromatic imidazole.

- Substituents :

- Chloromethylphenyl at position 4.

- Methyl groups at positions 1 and 2.

- Synthesis : Chlorination of a hydroxymethyl precursor using SOCl₂.

- Key Differences :

- Aromatic imidazole core vs. partially saturated dihydroimidazole.

- Chloromethyl group offers a site for further functionalization, unlike the stable thioether in the target compound.

Heterocycle and Functional Group Comparisons

a. S-Alkylated 1,2,4-Triazole Derivatives

- Core Structure : 1,2,4-Triazole.

- Substituents: Phenylsulfonyl and difluorophenyl groups. Thioether-linked ethanone side chains.

- Key Spectral Data :

- IR C=S stretch at ~1250 cm⁻¹, similar to thioether vibrations in the target compound.

- Absence of C=O bands in triazole-thiones confirms tautomeric stability.

- Key Differences: Triazole core vs.

b. 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole

- Substituents :

- Difluorophenyl and methylphenyl groups.

- Key Differences :

- Fluorine atoms enhance electronegativity and bioavailability compared to methoxy/nitro groups.

- Fully aromatic imidazole lacks the conformational flexibility of the dihydroimidazole core.

Structural and Electronic Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.